molecular formula C12H9N3 B11903754 4-(1H-pyrazol-5-yl)quinoline

4-(1H-pyrazol-5-yl)quinoline

Cat. No.: B11903754
M. Wt: 195.22 g/mol
InChI Key: YYWYRUQYECSEFI-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.

Preparation Methods

The synthesis of 4-(1H-pyrazol-5-yl)quinoline can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of 4-(1H-pyrazol-5-yl)quinoline

The synthesis of this compound involves various methods that can be adapted to produce derivatives with specific functional groups. Common synthetic routes include:

  • Condensation Reactions : These reactions typically involve the condensation of quinoline derivatives with hydrazine or its derivatives to form the pyrazole ring.
  • Cyclization Techniques : Cyclization methods can be employed to form the quinoline structure from simpler precursors, often utilizing catalysts to enhance yield and selectivity.

Biological Activities

This compound exhibits a range of biological activities that make it relevant in pharmacological research:

Anticancer Activity

Research has indicated that derivatives of this compound possess potent anticancer properties. For instance, compounds derived from this scaffold have been tested for their ability to inhibit specific kinases involved in cancer progression, such as B-Raf kinase. One study demonstrated that certain derivatives showed IC50 values comparable to established anticancer drugs like Vemurafenib .

Antiviral Properties

The compound has also been studied for its antiviral activity, particularly against viruses such as dengue and hepatitis C. A patent describes a pyrazolylquinoline compound that exhibits significant efficacy against the dengue virus, highlighting its potential as an antiviral agent .

Antitubercular Activity

Recent studies have focused on the antitubercular properties of quinoline derivatives, including those containing the pyrazole moiety. Compounds synthesized from 4-carboxyquinoline and triazole motifs showed promising results against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values significantly lower than traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:

Substituent Biological Activity Remarks
Hydroxyl GroupEnhanced anticancer activityIncreases binding affinity to target enzymes
Halogen SubstituentsImproved antiviral propertiesIncreases lipophilicity and cellular uptake
Alkyl ChainsModulates solubilityAffects pharmacokinetics and bioavailability

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Anticancer Screening

In a screening program aimed at identifying novel anticancer agents, a series of this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The most potent compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in melanoma cells .

Case Study 2: Antiviral Efficacy

A study investigating the antiviral potential of pyrazolylquinoline compounds revealed that certain derivatives effectively inhibited dengue virus replication in vitro. The mechanism was elucidated through molecular docking studies, which suggested strong interactions with viral proteins essential for replication .

Case Study 3: Antitubercular Activity

Research focused on the synthesis of quinoline-triazole hybrids highlighted their effectiveness against different strains of tuberculosis. The most active compound exhibited an MIC value comparable to first-line antitubercular drugs, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-5-yl)quinoline varies depending on its application:

Comparison with Similar Compounds

4-(1H-pyrazol-5-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:

These comparisons help to understand the structure-activity relationships and guide the design of new compounds with improved properties.

Biological Activity

4-(1H-pyrazol-5-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring system substituted with a pyrazole moiety. This structural configuration is critical for its biological activity. The molecular formula is C10H8N4, and its molecular weight is approximately 184.20 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key signaling pathways. Notably, it has been shown to inhibit specific kinases, which are crucial in cancer progression.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference
WM266.4 (melanoma)1.75Yang et al., 2014
A549 (lung cancer)2.00Yang et al., 2014
MCF-7 (breast cancer)3.00Yang et al., 2014

The compound's mechanism involves the inhibition of the B-Raf kinase, which plays a pivotal role in the MAPK signaling pathway associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus15MDPI Study
Escherichia coli10MDPI Study
Pseudomonas aeruginosa20MDPI Study

The antimicrobial action is believed to result from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study 1: Anticancer Properties

A study conducted by Yang et al. (2014) synthesized several derivatives of pyrazole and evaluated their efficacy against B-Raf V600E mutant melanoma cells. Among these, the derivative containing the pyrazole moiety exhibited an IC50 value of 0.15 µM, demonstrating superior potency compared to existing treatments like Vemurafenib .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)quinoline

InChI

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-8H,(H,14,15)

InChI Key

YYWYRUQYECSEFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC=NN3

Origin of Product

United States

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